Sodium 5-bromo-4-chlorothiophene-2-sulfinate Sodium 5-bromo-4-chlorothiophene-2-sulfinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17656313
InChI: InChI=1S/C4H2BrClO2S2.Na/c5-4-2(6)1-3(9-4)10(7)8;/h1H,(H,7,8);/q;+1/p-1
SMILES:
Molecular Formula: C4HBrClNaO2S2
Molecular Weight: 283.5 g/mol

Sodium 5-bromo-4-chlorothiophene-2-sulfinate

CAS No.:

Cat. No.: VC17656313

Molecular Formula: C4HBrClNaO2S2

Molecular Weight: 283.5 g/mol

* For research use only. Not for human or veterinary use.

Sodium 5-bromo-4-chlorothiophene-2-sulfinate -

Specification

Molecular Formula C4HBrClNaO2S2
Molecular Weight 283.5 g/mol
IUPAC Name sodium;5-bromo-4-chlorothiophene-2-sulfinate
Standard InChI InChI=1S/C4H2BrClO2S2.Na/c5-4-2(6)1-3(9-4)10(7)8;/h1H,(H,7,8);/q;+1/p-1
Standard InChI Key CDGKNDYRMCZXOR-UHFFFAOYSA-M
Canonical SMILES C1=C(SC(=C1Cl)Br)S(=O)[O-].[Na+]

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s backbone consists of a thiophene ring—a five-membered aromatic system with one sulfur atom. Substituents include:

  • Bromine at position 5: A heavy halogen atom contributing to electronic effects and steric bulk.

  • Chlorine at position 4: A smaller halogen atom influencing reactivity and intermolecular interactions.

  • Sulfinate group (-SO₂⁻) at position 2: A polar, anionic moiety enhancing solubility in polar solvents and enabling coordination chemistry .

The molecular formula is inferred as C₄HBrClO₂S₂Na, with a molar mass of 296.52 g/mol (calculated from analogous sulfinates ).

Spectroscopic and Computational Data

While experimental spectra for this compound are unavailable, predictions based on structurally related sulfinates (e.g., sodium 5-chlorothiophene-2-sulfinate, CID 6861180 ) suggest:

  • UV-Vis Absorption: Strong absorbance near 280–320 nm due to π→π* transitions in the thiophene ring.

  • ¹H NMR: Downfield shifts for protons adjacent to electronegative substituents (e.g., H-3 and H-5 near Cl/Br).

  • Mass Spectrometry: Predicted adducts include [M+H]+ at m/z 297.8 and [M+Na]+ at m/z 319.8 .

Synthetic Pathways and Optimization

Precursor-Based Routes

The synthesis likely involves halogenation and sulfination steps, analogous to methods for 5-chlorothiophene-2-carboxylic acid (CN108840854B ):

  • Halogenation:

    • Intermediate: 4-Chlorothiophene-2-sulfonyl chloride (CID 20623924 ) serves as a plausible precursor.

    • Bromination: Electrophilic substitution using Br₂ or N-bromosuccinimide (NBS) under controlled conditions.

  • Sulfinate Formation:

    • Reduction: Treatment of the sulfonyl chloride with sodium sulfite (Na₂SO₃) or sodium hydrogen sulfite (NaHSO₃) yields the sulfinate salt .

Critical Reaction Parameters

  • Temperature Control: Exothermic steps (e.g., halogenation) require cooling to -5–25°C to prevent side reactions .

  • Solvent Selection: Polar aprotic solvents (e.g., dichloromethane, ethyl acetate) optimize intermediate stability .

  • Stoichiometry: Molar ratios of halogenating agents (Cl₂/Br₂) to thiophene derivatives must be tightly controlled (1.05–1.5:1) .

Physicochemical Properties

Solubility and Stability

  • Solubility: High in water (>100 mg/mL) due to the ionic sulfinate group; moderate in ethanol and acetone .

  • Thermal Stability: Decomposition likely above 200°C, consistent with sulfinate analogs .

Predicted Collision Cross Section (CCS)

Computational models (e.g., PubChemLite ) estimate CCS values for common adducts:

Adductm/zCCS (Ų)
[M+H]+297.80137.6
[M+Na]+319.78140.9
[M-H]-295.79137.1

These values aid in mass spectrometry-based identification and quantification.

Challenges and Future Directions

Synthetic Hurdles

  • Regioselectivity: Competing halogenation at adjacent positions necessitates precise reaction control .

  • Purification: Recrystallization from ethanol/water mixtures (3:1 v/v) is required to achieve >95% purity .

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